molecular formula C20H18N2O2 B2533746 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946370-40-7

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2533746
CAS RN: 946370-40-7
M. Wt: 318.376
InChI Key: WJCNPFUTRQBFOH-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. The compound likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

Modulation of σ-Receptors

Tetrahydro [1,2,3]triazolo [1,5-a]pyrazines, including our compound of interest, have been identified as modulators of σ-receptors. These receptors play essential roles in cellular signaling and neurotransmission. By influencing σ-receptor activity, this compound may have implications in neuropharmacology and neuropsychiatric research .

Inhibition of β-Secretase-1 (BACE-1)

β-Secretase-1 (BACE-1) is an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1’-biphenyl]-4-carboxamide has shown inhibitory effects on BACE-1, making it a potential candidate for Alzheimer’s drug development .

Antiviral Activity

This compound exhibits antiviral properties, particularly against herpes viruses and hepatitis B. Researchers have explored its potential as an antiviral agent, which could contribute to the development of novel therapies for viral infections .

Antitumor Activity

Representatives of the tetrahydro [1,2,3]triazolo [1,5-a]pyrazine class have demonstrated antitumor effects. While further studies are needed, this compound’s ability to inhibit tumor growth warrants investigation in cancer research .

Synthesis Methods

Several synthetic approaches lead to the formation of tetrahydro [1,2,3]triazolo [1,5-a]pyrazines:

Insecticidal Activity (Related Compound)

While not directly about our compound, a related 4,5,6,7-tetrahydro-2H-indazole hydrazide derivative has been investigated for insecticidal activity. This highlights the broader potential of similar structures in pest control .

properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(21-20-17-8-4-5-9-18(17)22-24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNPFUTRQBFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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